molecular formula C12H8F3N3 B8195140 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile

Cat. No.: B8195140
M. Wt: 251.21 g/mol
InChI Key: XTSXCDBLOZIKDY-UHFFFAOYSA-N
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Description

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as copper or silver salts, under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign reagents and catalysts is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile is unique due to the combination of the trifluoromethyl group, imidazole ring, and benzonitrile moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSXCDBLOZIKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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